5-methoxy-N,N-dimethylpyridazin-3-amine
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Overview
Description
5-Methoxy-N,N-dimethylpyridazin-3-amine is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N,N-dimethylpyridazin-3-amine typically involves the reaction of 5-methoxypyridazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
5-Methoxy-N,N-dimethylpyridazin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychoactive compound with similar structural features.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Another tryptamine derivative with hallucinogenic properties.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
Uniqueness
5-Methoxy-N,N-dimethylpyridazin-3-amine is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Unlike the tryptamine derivatives, it is primarily studied for its chemical reactivity and potential therapeutic uses rather than psychoactive effects.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-methoxy-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-4-6(11-3)5-8-9-7/h4-5H,1-3H3 |
InChI Key |
CJFSBEOYJMDCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)OC |
Origin of Product |
United States |
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